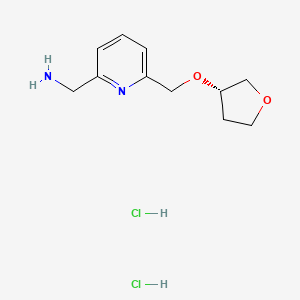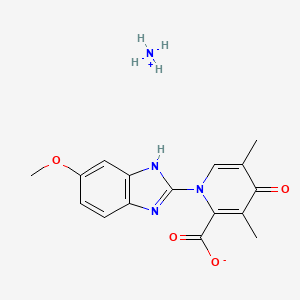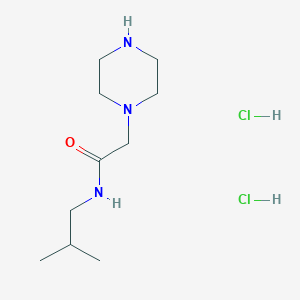![molecular formula C10H20ClNO2 B1436458 {1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride CAS No. 2060000-35-1](/img/structure/B1436458.png)
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride” is an organic compound . Its CAS Number is 2060000-35-1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2.ClH/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10;/h9H,1-8,11H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound appears as a powder . Its molecular weight is 221.73 . The storage temperature is 4 °C .Aplicaciones Científicas De Investigación
Synthesis Methodologies
A number of studies have focused on developing synthesis methods for dioxaspiro compounds. For instance, Uchiyama et al. (2001) described an enantioselective synthesis of 1,7-dioxaspiro[5.5]undecane, highlighting a new route to optically active spiroketals which are crucial components in natural products and synthetic chemistry. This method, based on intramolecular asymmetric oxyselenenylation, demonstrates the versatility of spiro compounds synthesis (Uchiyama et al., 2001). Similarly, Keller et al. (2002) developed a novel route to 1,7-dioxaspiro[5.5]undecanes through a process that includes ring-closing metathesis and rearrangement, showcasing the flexibility of spiro compounds in synthetic chemistry (Keller et al., 2002).
Crystal Structure and Thermodynamic Properties
Zeng et al. (2021) investigated a 1,5-dioxaspiro[5.5] derivative, exploring its crystal structure, thermodynamic properties, and theoretical simulations. This study not only provided insights into the molecular structure but also the compound's potential applications in material science and engineering (Zeng et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10;/h9H,1-8,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWNWKKWGDTKRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



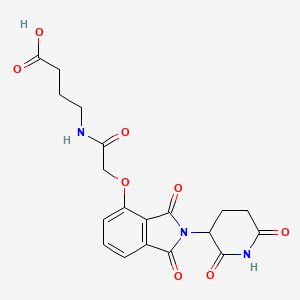
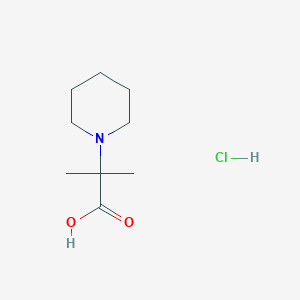

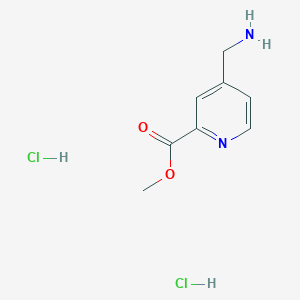
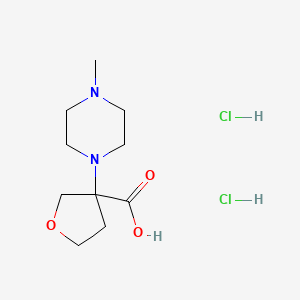

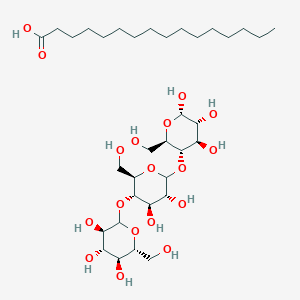
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B1436391.png)
